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Cat. No.: B1285495

Get Quote

Introduction
(2-(3-Bromophenyl)thiazol-4-yl)methanol is a heterocyclic compound of significant interest in

medicinal chemistry and materials science.[1] Its structure, featuring a bromophenyl group

appended to a thiazole methanol core, presents a versatile scaffold for the synthesis of novel

therapeutic agents and functional materials. The bromine atom provides a reactive handle for

cross-coupling reactions, while the hydroxyl group allows for further functionalization, making

this molecule a valuable building block for creating diverse chemical libraries.[1]

Accurate structural elucidation and purity assessment are paramount in the advancement of

any research and development program. Spectroscopic techniques, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are

indispensable tools for the unambiguous characterization of such molecules. This in-depth

technical guide provides a comprehensive overview of the expected spectroscopic data for (2-
(3-Bromophenyl)thiazol-4-yl)methanol, based on analysis of structurally related compounds
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and fundamental spectroscopic principles. Furthermore, it outlines standardized protocols for

data acquisition and interpretation, offering a self-validating framework for researchers in the

field.

Molecular Structure and Predicted Spectroscopic
Features
The chemical structure of (2-(3-Bromophenyl)thiazol-4-yl)methanol is presented below. A

thorough understanding of its constituent functional groups is key to interpreting its

spectroscopic data.

Structure:

IUPAC Name: (2-(3-Bromophenyl)thiazol-4-yl)methanol[1] Molecular Formula:

C₁₀H₈BrNOS[1] Molecular Weight: 270.15 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of

organic molecules in solution. It provides detailed information about the chemical environment

of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of (2-(3-Bromophenyl)thiazol-4-yl)methanol is anticipated to exhibit

distinct signals corresponding to the aromatic protons, the thiazole proton, the methylene

protons, and the hydroxyl proton. The predicted chemical shifts (δ) are presented in the table

below, referenced against tetramethylsilane (TMS).
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Proton(s)

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Rationale

Aromatic-H 7.20 - 8.00 Multiplet 4H

The protons on

the bromophenyl

ring will appear

as a complex

multiplet due to

spin-spin

coupling. The

electron-

withdrawing

nature of the

bromine atom

and the thiazole

ring will deshield

these protons,

causing them to

resonate

downfield.

Thiazole-H ~7.10 Singlet 1H

The single proton

on the thiazole

ring is expected

to appear as a

singlet in a

region typical for

thiazole protons.

[3]

Methylene-H

(CH₂)

~4.70 Doublet 2H The two protons

of the methylene

group adjacent to

the hydroxyl

group and the

thiazole ring will

be diastereotopic

and are expected
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to appear as a

doublet due to

coupling with the

hydroxyl proton.

Hydroxyl-H (OH) ~5.40 Triplet 1H

The hydroxyl

proton signal is

often broad and

its chemical shift

is concentration

and solvent

dependent. It is

expected to

couple with the

adjacent

methylene

protons, resulting

in a triplet.[3]

Experimental Protocol for ¹H NMR Data Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent is critical and should be one in which the compound is fully soluble.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio

(typically 16 or 32 scans).

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the signals to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

Data Acquisition Data Processing & Analysis

Sample Preparation
(5-10 mg in 0.5 mL solvent)

Instrument Setup
(≥400 MHz, Tune & Shim)

1D ¹H NMR Acquisition
(Standard Parameters) Fourier TransformFID Phasing & Baseline Correction Chemical Shift Calibration Signal Integration Structural Interpretation

Acquired Spectroscopic Data

Structural Elucidation

NMR Spectra
(¹H, ¹³C)

Determine Connectivity
(from NMR)

IR Spectrum

Identify Functional Groups
(from IR)

Mass Spectrum

Confirm Molecular Weight
(from MS)

Propose & Verify Structure

Click to download full resolution via product page
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Caption: A logical workflow for interpreting combined spectroscopic data.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can

provide information about its structure through fragmentation patterns.

Expected Mass Spectrum Features:

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak.

Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in

approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of

nearly equal intensity.

For C₁₀H₈⁷⁹BrNOS: m/z ≈ 269.96

For C₁₀H₈⁸¹BrNOS: m/z ≈ 271.96

Major Fragmentation Pathways:

Loss of CH₂OH: A significant fragment may be observed corresponding to the loss of the

hydroxymethyl group (mass = 31), leading to a cation at m/z ≈ 239/241.

Loss of Br: Fragmentation involving the loss of the bromine atom (mass = 79/81) would

result in a fragment at m/z ≈ 190.

Thiazole Ring Fragmentation: The thiazole ring can also undergo characteristic

fragmentation.

Experimental Protocol for MS Data Acquisition (ESI):

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrument Setup:

Use an Electrospray Ionization (ESI) mass spectrometer.
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Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve a stable signal.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z

range (e.g., 50-500).

Data Processing:

The resulting mass spectrum will show the relative abundance of ions as a function of their

m/z ratio.

Identify the molecular ion peak and characteristic fragment ions.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the structural characterization of (2-(3-Bromophenyl)thiazol-4-yl)methanol. By combining

the detailed information obtained from NMR, IR, and MS, researchers can confidently verify the

identity and purity of this important synthetic intermediate. The provided protocols and

predictive data serve as a valuable resource for scientists engaged in the synthesis and

application of novel thiazole derivatives, ensuring the integrity and reproducibility of their

research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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